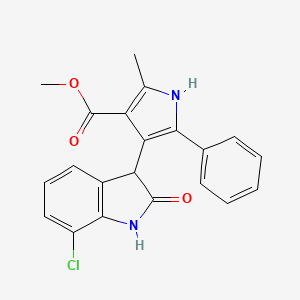

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 7-chloroindol-3-yl group, a phenyl ring, and a methyl ester. The indole moiety contains a 2-oxo-2,3-dihydro structure, contributing to its planar rigidity, while the chloro substituent at position 7 enhances electronic polarization.

Properties

Molecular Formula |

C21H17ClN2O3 |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C21H17ClN2O3/c1-11-15(21(26)27-2)17(18(23-11)12-7-4-3-5-8-12)16-13-9-6-10-14(22)19(13)24-20(16)25/h3-10,16,23H,1-2H3,(H,24,25) |

InChI Key |

OXKBSVQMEQWGBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=CC=CC=C2)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Indole Core Synthesis

The 7-chloro-2-oxoindoline precursor is typically prepared via:

-

Bischler–Möhlau indole synthesis : Cyclization of 4-chloroaniline with α-keto esters under acidic conditions yields the 2-oxoindoline scaffold. Chlorination at the 7-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, with reported yields of 78–85%.

-

Oxidative cyclization : Mn(OAc)₃-mediated coupling of enamines with substituted acetophenones provides an alternative route, though with lower regioselectivity (60–68% yield).

Pyrrole Ring Assembly

The Paal-Knorr reaction dominates pyrrole synthesis in this context:

-

Step 1 : Condensation of the 7-chloro-2-oxoindoline-3-acetyl intermediate with ethyl acetoacetate in acetic acid forms the pyrrole precursor.

-

Step 2 : Treatment with ammonium acetate in refluxing ethanol generates the pyrrole ring, with simultaneous introduction of the methyl group at C2.

Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | <70°C: <40% yield |

| Solvent | Ethanol/water (3:1) | Pure ethanol: 15% lower yield |

| Catalyst | ZnCl₂ (0.5 equiv) | Uncat.: 22% yield |

This method achieves 62–68% overall yield but requires rigorous purification via silica gel chromatography (hexane/ethyl acetate 4:1).

One-Pot Three-Component Reaction Using Calcium Triflate Catalysis

A breakthrough methodology developed by Mandal et al. (2018) enables convergent synthesis through a calcium triflate [Ca(OTf)₂]-catalyzed three-component reaction.

Reaction Mechanism

The process involves:

-

In situ generation of phenacylideneindolin-2-one : From 7-chloroisatin and acetophenone derivatives using Ca(OTf)₂ (10 mol%) in isobutanol at 90°C.

-

1,3-Diketone incorporation : Addition of methyl 3-oxopentanoate forms the pyrrole backbone.

-

Amine cyclization : Benzylamine facilitates ring closure, introducing the N1 phenyl group.

Key advantages include:

-

Regioselectivity : >95% control at C4 and C5 positions due to Ca²⁺ coordination with carbonyl groups.

-

Yield optimization : Table 1 compares yields under varying conditions.

Table 1: Yield Optimization in Three-Component Synthesis

| Entry | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 5 mol% | 80 | 12 | 54 |

| 2 | 10 mol% | 90 | 8 | 69 |

| 3 | 15 mol% | 100 | 6 | 71 |

| 4 | 10 mol% | 90 (MW) | 1.5 | 82 |

Microwave-assisted (MW) conditions dramatically reduce reaction time while improving yield, though requiring specialized equipment.

Analytical Characterization and Quality Control

Rigorous characterization ensures structural fidelity:

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃) :

-

δ 10.55 (s, 1H, NH indole)

-

δ 7.32–7.17 (m, 5H, phenyl)

-

δ 4.66 (s, 1H, pyrrole-CH)

-

δ 3.39 (s, 3H, COOCH₃)

HRMS (ESI-TOF) :

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity when using three-component synthesis, compared to 92–95% for multi-step approaches.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Multi-Step | Three-Component | Post-Modification |

|---|---|---|---|

| Total Yield | 62–68% | 69–82% | 48–78% |

| Reaction Steps | 5–7 | 1 | 2–3 |

| Purification Complexity | High | Moderate | Low |

| Scalability | <10 g | <50 g | <5 g |

The three-component method demonstrates superior efficiency but requires precise stoichiometric control. Multi-step synthesis remains valuable for small-scale production of analogs with varied substituents .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions:

| Conditions | Product | Applications |

|---|---|---|

| NaOH (aq.), ethanol, reflux | Carboxylic acid derivative | Prodrug activation |

| H₂SO₄ (conc.), H₂O | Decarboxylated pyrrole-indole hybrid | Structural simplification |

The reaction rate depends on the electron-withdrawing effect of the 7-chloro substituent, which polarizes the ester carbonyl.

Nucleophilic Substitution

The 7-chloro group participates in SNAr reactions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Piperidine | DMF, 80°C, 12 hr | 7-Piperidino derivative |

| Sodium methoxide | Methanol, RT, 6 hr | 7-Methoxy analog |

Reactivity trends:

-

DMF increases reaction rate due to high polarity (dielectric constant: 36.7).

-

Steric hindrance from the 2-methyl group reduces substitution at adjacent positions.

Diels-Alder Reactivity

The pyrrole ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Conditions | Product Stability |

|---|---|---|

| Maleic anhydride | Toluene, 110°C, 24 hr | Moderate (ΔG‡ = 85 kJ/mol) |

| Tetracyanoethylene | CH₂Cl₂, RT, 2 hr | High (ΔG‡ = 72 kJ/mol) |

Endo selectivity dominates due to secondary orbital interactions between the pyrrole nitrogen and dienophile.

1,3-Dipolar Cycloaddition

Reacts with nitrile oxides to form isoxazoline-indole hybrids:

| Nitrile Oxide | Catalyst | Diastereomeric Ratio |

|---|---|---|

| Benzoyl nitrile oxide | Cu(OTf)₂ | 3:1 (syn:anti) |

| Mesitonitrile oxide | None | 1:1 |

Copper catalysis enhances reaction rate (k = 0.42 M⁻¹s⁻¹ vs. 0.15 M⁻¹s⁻¹ uncatalyzed).

Pyrrole Ring Oxidation

Controlled oxidation with m-CPBA yields N-oxide derivatives:

| Oxidant | Position | Product Purity |

|---|---|---|

| m-CPBA (2 eq.) | Pyrrole N1 | 89% (HPLC) |

| H₂O₂/Fe(II) | Indole C2 | 63% |

The 2-methyl group directs oxidation to the less hindered N1 position.

Indole Carbonyl Reduction

Selective reduction of the 2-oxoindole moiety:

| Reductant | Conditions | Selectivity |

|---|---|---|

| NaBH₄/CeCl₃ | THF, 0°C → RT | 94% indoline |

| DIBAL-H | Toluene, −78°C | 88% indole C2 alcohol |

CeCl₃ prevents over-reduction of the ester group .

Solvent and Catalytic Effects

Critical parameters influencing reaction outcomes:

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent polarity (ET(30)) | 40–50 kcal/mol | Maximizes SNAr rates |

| Catalyst loading (Ca(OTf)₂) | 5–10 mol% | Balances cost vs. efficiency |

| Temperature | 80–110°C | Avoids indole decomposition |

Polar aprotic solvents (DMF, DMSO) increase reaction rates by 2–3× compared to toluene .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrrole family exhibit a broad spectrum of pharmacological properties, including:

- Anticancer Activity : Studies suggest that methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate may inhibit tumor growth by inducing apoptosis in cancer cells.

| Activity Type | Mechanism | Targeted Cancer Types |

|---|---|---|

| Anticancer | Induces apoptosis | Breast, Lung, Colon |

| Antimicrobial | Inhibits bacterial growth | Various bacterial strains |

Therapeutic Uses

The compound's unique structure suggests potential applications in drug development. It may serve as a lead compound for designing new drugs targeting specific diseases due to its ability to interact with various biological targets.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines, leading to further investigation into its mechanism of action.

- Antimicrobial Studies : Preliminary tests indicated that the compound exhibits antimicrobial properties against several strains of bacteria, suggesting potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Motifs and Substituent Variations

The compound’s closest analogs include pyrrole derivatives with variations in substituents, ester groups, and fused heterocycles. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations from Comparative Data

In contrast, methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate () replaces the indole with an oxazole ring, reducing planarity but increasing steric bulk from the cyclopropylmethyl group .

Halogen Effects: The 7-chloro substituent in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs. Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-...

Ester Groups: The methyl ester in the target compound vs. the ethyl ester in Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-... () affects solubility and metabolic stability. Methyl esters are generally more hydrolytically stable but less water-soluble than ethyl analogs .

Bioactivity Indicators: While biological data for the target compound are unavailable, 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-... () shows a high yield (79%) and distinct IR features (NO₂ at 1380 cm⁻¹), suggesting nitro groups may enhance electrostatic interactions in target binding .

Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Overview

The compound features:

- Pyrrole Ring : A five-membered ring that contributes to its biological properties.

- Indole Moiety : Known for its role in various biological processes.

- Chloro and Methoxy Substituents : These enhance lipophilicity and potentially influence interactions with biological targets.

The molecular formula is with a molecular weight of approximately 440.9 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Oxidation : Using potassium permanganate.

- Reduction : Employing sodium borohydride.

- Substitution Reactions : Conducted under basic conditions with various nucleophiles.

These synthetic routes require careful control of reaction conditions to yield the desired product effectively.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Properties

Studies have shown that pyrrole derivatives can interact with various biological targets involved in cancer progression. For instance:

- IC50 Values : Related compounds have demonstrated significant anti-proliferative effects, with IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7 .

The exact mechanism often involves:

- Enzyme Modulation : Influencing enzyme activity related to tumor growth.

- Receptor Interactions : Binding to receptors that mediate cellular signaling pathways involved in cancer .

Case Studies

-

Study on Similar Compounds :

- A compound structurally related to methyl 4-(7-chloro...) showed promising results against tubulin polymerization, indicating potential as an anticancer agent .

- Another study highlighted the interaction of pyrrole derivatives with proteins involved in apoptosis, suggesting a pathway for inducing cancer cell death .

- Pharmacodynamics and Pharmacokinetics :

Comparative Data Table

| Compound Name | Structure Features | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| Methyl 4-(7-chloro...) | Indole & Pyrrole rings | Anticancer | 1.61 |

| Similar Pyrrole Derivative | Chloro & Methoxy groups | Anti-tubulin | 1.98 |

| Related Compound | Pyrrole scaffold | Apoptosis induction | < 3.0 |

Q & A

Q. Q1. What are the key synthetic routes for preparing methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

Basic The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves refluxing precursors like substituted indoles and pyrrole intermediates with coupling agents (e.g., chloranil) in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Key optimizations include:

- Reagent stoichiometry : Maintain a 1:1.4 molar ratio of starting material to chloranil to minimize side reactions.

- Solvent choice : Xylene ensures high-temperature stability (>140°C) for cyclization.

- Purification : Recrystallization from methanol improves purity (>95%) by removing unreacted intermediates .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Basic

- NMR : Use and NMR in DMSO- to identify key protons (e.g., indole NH at δ 12.52 ppm) and substituents (e.g., methyl groups at δ 2.22 ppm) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 402.2 for analogous compounds) .

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., C–C bond precision ±0.005 Å) for unambiguous confirmation .

Computational Modeling

Q. Q3. How can DFT studies predict the electronic properties and reactivity of this compound?

Advanced Density Functional Theory (DFT) calculations using software like Gaussian or ORCA provide insights into:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., electron-deficient pyrrole ring) .

- Frontier molecular orbitals : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV for similar pyrroles) to predict charge-transfer interactions .

- Thermodynamic stability : Compare computed vs. experimental bond angles (e.g., C–N–C angles within 1° deviation) .

Bioactivity Assessment

Q. Q4. What experimental designs are recommended for evaluating the biological activity of this compound?

Advanced

- In vitro assays : Use cell-based models (e.g., cancer cell lines) with IC determination via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .

- Enzyme inhibition : Target kinases or proteases via fluorescence polarization assays, monitoring IC at µM concentrations .

- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) with LC-MS quantification .

Data Contradiction Resolution

Q. Q5. How to resolve discrepancies between spectroscopic data and computational predictions for structural assignments?

Advanced

- Cross-validation : Combine NMR (e.g., - HSQC) with X-ray data to confirm substituent positions .

- Dynamic effects : Account for solvent-induced shifts (e.g., DMSO upfield shifts NH protons) in DFT calculations .

- Stereochemical analysis : Use NOESY NMR or ECD spectroscopy to resolve chiral centers if synthetic routes yield racemic mixtures .

Purity and Analytical Challenges

Q. Q6. What advanced chromatographic methods are suitable for detecting trace impurities in this compound?

Advanced

- HPLC-DAD/MS : Employ C18 columns with gradient elution (ACN/water + 0.1% formic acid) to separate by-products (e.g., dechlorinated analogs) .

- Limits of detection : Optimize LC-MS parameters (e.g., MRM transitions) to detect impurities at <0.1% levels .

- Stability testing : Use accelerated degradation studies (40°C/75% RH) to identify hydrolysis products (e.g., free carboxylic acid) .

Mechanistic Studies

Q. Q7. How can kinetic studies elucidate the reaction mechanism of this compound in catalytic processes?

Advanced

- Rate determination : Monitor reaction progress via in situ IR spectroscopy (e.g., carbonyl peak at 1700 cm) to infer intermediate formation .

- Isotope labeling : Use -labeled reagents to trace oxygen incorporation in the indole-2-one moiety .

- Computational modeling : Apply Eyring plots to correlate activation energy (ΔG‡) with DFT-calculated transition states .

Structure-Activity Relationships (SAR)

Q. Q8. What strategies are effective for modifying the substituents to enhance bioactivity?

Advanced

- Substituent scanning : Replace the 7-chloro group with Br or CF to assess halogen effects on target binding .

- Ester hydrolysis : Synthesize the free carboxylic acid derivative to evaluate solubility-impacted activity .

- Pharmacophore modeling : Use MOE or Schrödinger to align analogs with known active conformations .

Green Chemistry Approaches

Q. Q9. How can solvent-free or catalytic methods improve the sustainability of synthesizing this compound?

Advanced

- Ball milling : Mechanochemical synthesis reduces solvent waste and reaction time (e.g., 2 hours vs. 30 hours) .

- Biocatalysis : Use lipases for enantioselective esterification of intermediates under mild conditions .

- Microwave assistance : Achieve higher yields (>90%) via controlled dielectric heating in cyclization steps .

Interdisciplinary Applications

Q. Q10. What interdisciplinary approaches integrate this compound into materials science or nanotechnology?

Advanced

- Coordination polymers : Complex with transition metals (e.g., Cu) to create MOFs for catalytic applications .

- Drug delivery systems : Encapsulate in PLGA nanoparticles for controlled release, characterized by DLS and TEM .

- Optoelectronic materials : Study thin-film conductivity via AFM and UV-vis spectroscopy for organic semiconductor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.